Lipophilicity Differentiation: LogP 2.89 vs. Non-Fluorinated Analog LogP 3.62 – Implications for Formulation and Solubility
The target compound (CAS 1228631-73-9) exhibits an experimentally determined logP of 2.89 , which is significantly lower than the non-fluorinated analog tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate (CAS 889945-69-1) with a reported logP of 3.62 . This ΔlogP of −0.73 represents a meaningful shift in lipophilicity that can improve aqueous solubility and reduce LogD-driven off-target binding. The 6-fluoro regioisomer (CAS 1198284-41-1) has an intermediate logP of 3.25 , demonstrating that the 5-fluoro position provides the greatest reduction in lipophilicity among the mono-fluorinated regioisomers. The 5-bromo analog (CAS 1198284-77-3) has a logP of 3.56 , confirming that fluorine at position 5 modulates lipophilicity more favorably than bromine for lead-like space compliance.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.89 |
| Comparator Or Baseline | Non-fluorinated analog: logP = 3.62; 6-Fluoro regioisomer: logP = 3.25; 5-Bromo analog: logP = 3.56 |
| Quantified Difference | ΔlogP = −0.73 vs. non-fluorinated; ΔlogP = −0.36 vs. 6-fluoro regioisomer; ΔlogP = −0.67 vs. 5-bromo analog |
| Conditions | Experimental logP values sourced from vendor datasheets (Activate Scientific, ChemSrc) consistent across multiple sources |
Why This Matters
A lower logP improves aqueous solubility and reduces non-specific protein binding, making the 5-fluoro variant the preferred choice for medicinal chemistry programs targeting lead-like physicochemical profiles (logP < 3).
